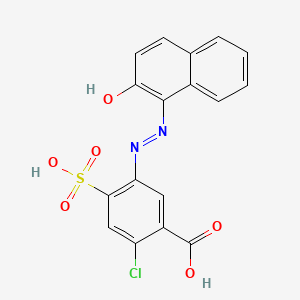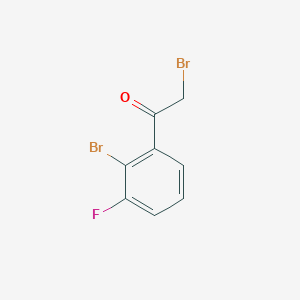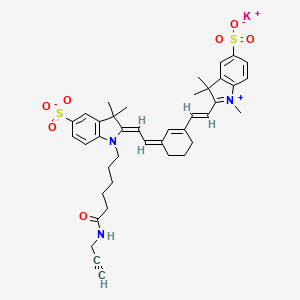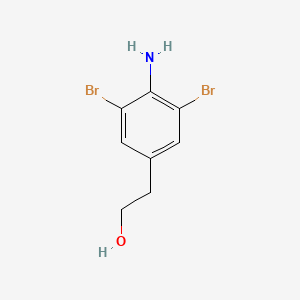
2-(4-Amino-3,5-dibromophenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Amino-3,5-dibromophenyl)ethan-1-ol is an organic compound characterized by the presence of amino and bromine substituents on a phenyl ring, along with an ethan-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-3,5-dibromophenyl)ethan-1-ol typically involves the bromination of a phenyl ring followed by the introduction of an amino group and an ethan-1-ol group. One common method involves the bromination of 4-aminophenylethanol using bromine in the presence of a suitable solvent. The reaction conditions often include controlled temperatures and the use of catalysts to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can enhance the scalability of the process, allowing for the production of significant quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-3,5-dibromophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) and alkoxide ions (RO⁻) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(4-Amino-3,5-dibromophenyl)ethanal or 2-(4-Amino-3,5-dibromophenyl)ethanoic acid.
Reduction: Formation of 2-(4-Amino-3,5-dibromophenyl)ethanamine.
Substitution: Formation of various substituted phenyl ethanols depending on the nucleophile used.
Scientific Research Applications
2-(4-Amino-3,5-dibromophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Amino-3,5-dibromophenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino and bromine substituents on the phenyl ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The ethan-1-ol group may also play a role in enhancing the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(4-bromophenyl)ethan-1-ol: Similar structure but with only one bromine atom.
2-Amino-2-(3,5-dibromophenyl)ethan-1-ol hydrochloride: A hydrochloride salt form of the compound.
2-(2-Aminoethylamino)ethanol: Contains an additional amino group.
Uniqueness
2-(4-Amino-3,5-dibromophenyl)ethan-1-ol is unique due to the presence of both amino and dibromo substituents on the phenyl ring, which can confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C8H9Br2NO |
|---|---|
Molecular Weight |
294.97 g/mol |
IUPAC Name |
2-(4-amino-3,5-dibromophenyl)ethanol |
InChI |
InChI=1S/C8H9Br2NO/c9-6-3-5(1-2-12)4-7(10)8(6)11/h3-4,12H,1-2,11H2 |
InChI Key |
LUZUUEKZAUBXHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)N)Br)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Ethynyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B12846468.png)




![tert-Butyl 3-[1-(tert-butoxycarbonylamino)-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate](/img/structure/B12846514.png)
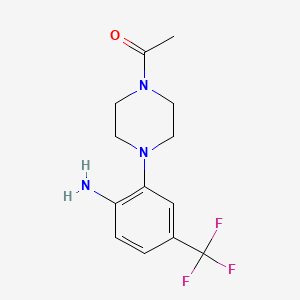
![3-{5-[(2e,4s)-2-Imino-1,4-Dimethyl-6-Oxohexahydropyrimidin-4-Yl]thiophen-3-Yl}benzonitrile](/img/structure/B12846527.png)
